Enantiomer-Dependent PARP-1 Potency: (R)- vs. (S)-1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate-Derived Inhibitors
The final PARP-1 inhibitor incorporating the (R)-enantiomer of 1-(cyclopropylmethyl)pyrrolidin-3-amine (the deprotected form of the target compound) achieved an IC50 of 0.33 nM against PARP-1 in a biochemical assay, whereas the corresponding (S)-enantiomer-derived analog displayed an IC50 of 37 nM, representing a 112‑fold potency advantage for the (R)-configuration [1]. This difference is attributed to the (R)-stereocenter enabling a critical hydrogen-bond network with Gly863 and Ser904 in the PARP-1 catalytic site, as visualized in the co‑crystal structure (PDB 5WRY) [2]. In the cellular context (MX-1 breast cancer cells), the (R)-derived inhibitor exhibited an IC50 of 3.02 μM, while the (S)-derived inhibitor surpassed 30 μM (>10‑fold difference), confirming that stereochemistry governs both enzymatic and cellular potency [1].
| Evidence Dimension | PARP-1 enzymatic IC50 |
|---|---|
| Target Compound Data | 0.33 nM (final inhibitor derived from (R)-enantiomer free amine) |
| Comparator Or Baseline | 37 nM (final inhibitor derived from (S)-enantiomer free amine, CAS 1286208-98-7) |
| Quantified Difference | 112‑fold greater potency for (R)-enantiomer-derived inhibitor |
| Conditions | PARP-1 biochemical enzyme inhibition assay; recombinant human PARP-1 catalytic domain; NAD⁺ substrate; 30‑min incubation at 25 °C |
Why This Matters
Procurement of the wrong enantiomer leads to a >100‑fold reduction in target engagement, rendering the downstream compound ineffective as a PARP-1 inhibitor and unsuitable for further development.
- [1] Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X. and Xu, B. (2018) 'Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity', Organic & Biomolecular Chemistry, 16(17), pp. 3189–3202. Supplementary Information, Table S1 (compounds 10 and 11). doi: 10.1039/c8ob00286j. View Source
- [2] Cao, R., Wang, Y.L., Zhou, J., Huang, N. and Xu, B.L. (2017) 'Structure of human PARP1 catalytic domain bound to a quinazoline-2,4(1H,3H)-dione inhibitor', PDB ID: 5WRY, DOI: 10.2210/pdb5wry/pdb. View Source
